N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide
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Overview
Description
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide typically involves the condensation of appropriate triazole and pyrimidine precursors. One common method involves the reaction of 5,6-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide can be compared with other triazolopyrimidine derivatives:
5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide: Known for its antiviral properties.
2-methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazin: Used as an antitumor agent.
Pyrazolo[3,4-d]pyrimidine derivatives: Explored as CDK2 inhibitors with potential anticancer applications.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C10H13N5O3 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H13N5O3/c1-5-6(2)11-10-13-9(12-7(16)4-18-3)14-15(10)8(5)17/h4H2,1-3H3,(H2,11,12,13,14,16) |
InChI Key |
ZIHCTWVCURMQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)COC)C |
Origin of Product |
United States |
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